3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of both benzothiazole and benzothiophene moieties, which are fused aromatic systems containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The synthesis begins with the preparation of the 4-chloro-1,3-benzothiazole core. This can be achieved by reacting 4-chloroaniline with carbon disulfide and chlorine gas under controlled conditions to form the benzothiazole ring.
Formation of Benzothiophene Moiety: The benzothiophene ring is synthesized separately, often starting from 2-chlorobenzaldehyde, which undergoes cyclization with sulfur and a base to form the benzothiophene core.
Coupling Reaction: The final step involves coupling the benzothiazole and benzothiophene moieties. This is typically done through a nucleophilic substitution reaction where the amine group of the benzothiazole reacts with the carboxylic acid derivative of the benzothiophene in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application, such as antimicrobial or anticancer activity, where it may interfere with cell division or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3-benzothiazol-2-amine: A simpler benzothiazole derivative with potential antimicrobial properties.
1-benzothiophene-2-carboxamide: A benzothiophene derivative with applications in organic electronics.
3-chloro-1-benzothiophene-2-carboxamide: A structurally similar compound with potential use in medicinal chemistry.
Uniqueness
3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the combination of benzothiazole and benzothiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for diverse applications, from drug design to materials science.
Biological Activity
The compound 3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a member of the benzothiazole and benzothiophene family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and potential anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C15H10Cl2N2OS |
Molecular Weight | 341.23 g/mol |
IUPAC Name | This compound |
Antibacterial Activity
Research indicates that compounds within the benzothiazole and benzothiophene families exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains:
- Inhibition Concentration : The compound demonstrated an IC50 value of approximately 47.6 mg/L against Xanthomonas oryzae and 36.8 mg/L against Xanthomonas citri .
This antibacterial activity is attributed to the compound's ability to up-regulate succinate dehydrogenase during oxidative phosphorylation, thereby inhibiting bacterial reproduction.
Antiviral Activity
The antiviral potential of benzothiazole derivatives has also been documented. The introduction of chlorine atoms has been linked to enhanced antiviral activity. For example:
- Protective Activity : Compounds similar to our target compound showed protective activities against the tobacco mosaic virus (TMV) ranging from 39.27% to 55.96% , depending on structural modifications .
This suggests that structural features significantly influence the antiviral efficacy of these compounds.
Anticancer Activity
Benzothiazole derivatives have been explored for their anticancer properties due to their ability to inhibit specific cellular pathways involved in cancer progression. A study highlighted the bioactivity of thiazolyl–benzothiophenamides against Trypanosoma brucei, with a promising IC50 of 0.75 μM , indicating potential for further development in cancer therapeutics .
Study 1: Antibacterial Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated a clear correlation between structural modifications and antibacterial potency. For instance, altering functional groups significantly impacted the IC50 values across various bacterial strains .
Study 2: Antiviral Mechanisms
Another investigation focused on the mechanism of action for benzothiazole derivatives against TMV revealed that electron-donating groups enhance antiviral activity, highlighting the importance of chemical structure in therapeutic efficacy .
Properties
IUPAC Name |
3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS2/c17-9-5-3-7-11-13(9)19-16(23-11)20-15(21)14-12(18)8-4-1-2-6-10(8)22-14/h1-7H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFAWFLZGORPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.